Cas no 1956-25-8 (5-Benzyloxy-DL-tryptophan)

5-Benzyloxy-DL-tryptophan 化学的及び物理的性質
名前と識別子
-
- Tryptophan,5-(phenylmethoxy)-
- 2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid
- 5-BENZYLOXYTRYPTOPHAN
- 5-Benzyloxy-DL-tryptophan
- (+-)-5-Benzyloxy-tryptophan
- 5-Benzyloxy-tryptophan
- 5-benzyloxytryptophane
- Einecs 217-798-3
- H-DL-Trp(5-OBzl)-OH
- 5-(Benzyloxy)tryptophan
- dl-5-Benzyloxytryptophan
- 5-benzyloxy-d-tryptophan
- 2-amino-3-(5-(benzyloxy)-1H-indol-3-yl)propanoic acid
- 5-Benzyloxy-L-tryptophan
- DFGNDJBYANKHIO-UHFFFAOYSA-N
- 2-amino-3-[5-(benzyloxy)-1H-indol-3-yl]propanoic acid
- (S)-2-Amino-3-(5-(benzyloxy)-1H-indol-3-yl)propanoic acid
- 2-amino-3-[5-(phenylmethoxy)ind
- 5-(Benzyloxy)tryptophan #
- CBDivE_003142
- NSC56424
- NSC 56424
- B-2200
- NS00081791
- CBChromo1_000317
- AS-57565
- SR-01000196236
- SR-01000196236-1
- HMS2854O23
- D88645
- MFCD00037968
- BDBM50247033
- DL-5-phenylmethoxytryptophan
- 6383-70-6
- SCHEMBL2031240
- 5-Benzyloxy-DL-tryptophan, crystalline
- CS-0312879
- 5-(Phenylmethoxy)-DL-tryptophan
- CCG-105747
- AKOS022061221
- MLS001164044
- B0430
- 1956-25-8
- DL-Tryptophan, 5-(phenylmethoxy)-
- AKOS001610877
- NCGC00246208-01
- CHEMBL460496
- Cambridge id 5119526
- NSC-56424
- FT-0620051
- DL-2-Amino-3-(5-benzyloxy-3-indolyl)propionic acid
- SMR000539474
- 178153-07-6
- EINECS 228-980-7
- (R)-2-amino-3-(5-(benzyloxy)-1H-indol-3-yl)propanoic acid
- BBL023572
- STL308387
-
- MDL: MFCD09033126
- インチ: 1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)
- InChIKey: DFGNDJBYANKHIO-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C2=C(C=1[H])C(=C([H])N2[H])C([H])([H])C([H])(C(=O)O[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 310.13184
- どういたいしつりょう: 310.132
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 398
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 88.3
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 563.4±50.0 °C at 760 mmHg
- フラッシュポイント: 294.6±30.1 °C
- 屈折率: 1.682
- PSA: 88.34
- LogP: 3.40160
- じょうきあつ: 0.0±1.6 mmHg at 25°C
5-Benzyloxy-DL-tryptophan セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
5-Benzyloxy-DL-tryptophan 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM236085-1g |
(S)-2-Amino-3-(5-(benzyloxy)-1H-indol-3-yl)propanoic acid |
1956-25-8 | 97% | 1g |
$316 | 2023-02-18 | |
eNovation Chemicals LLC | D749691-100mg |
5-BENZYLOXYTRYPTOPHAN |
1956-25-8 | 98.0% | 100mg |
$400 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058453-500mg |
5-(Benzyloxy)tryptophan |
1956-25-8 | 500mg |
3233.0CNY | 2021-07-13 | ||
Chemenu | CM236085-1g |
(S)-2-Amino-3-(5-(benzyloxy)-1H-indol-3-yl)propanoic acid |
1956-25-8 | 97% | 1g |
$316 | 2021-06-09 | |
abcr | AB137386-100 mg |
DL-5-Benzyloxytryptophan, 98% (H-DL-Trp(5-OBzl)-OH); . |
1956-25-8 | 98% | 100mg |
€184.30 | 2023-05-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B870492-10mg |
5-Benzyloxy-DL-tryptophan |
1956-25-8 | 98% | 10mg |
¥117.00 | 2022-09-29 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0430-100MG |
5-Benzyloxy-DL-tryptophan |
1956-25-8 | >98.0%(T) | 100mg |
¥900.00 | 2023-09-08 | |
Aaron | AR00APLQ-25mg |
5-BENZYLOXYTRYPTOPHAN |
1956-25-8 | 25mg |
$123.00 | 2023-12-14 | ||
Aaron | AR00APLQ-500mg |
5-BENZYLOXYTRYPTOPHAN |
1956-25-8 | 97% | 500mg |
$422.00 | 2025-01-23 | |
eNovation Chemicals LLC | D749691-500mg |
5-BENZYLOXYTRYPTOPHAN |
1956-25-8 | 98.0% | 500mg |
$475 | 2025-02-26 |
5-Benzyloxy-DL-tryptophan 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
5-Benzyloxy-DL-tryptophanに関する追加情報
Introduction to 5-Benzyloxy-DL-tryptophan (CAS No. 1956-25-8)
5-Benzyloxy-DL-tryptophan is a derivative of the essential amino acid tryptophan, characterized by the presence of a benzyloxy group at the 5-position of its indole ring. This compound has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. With a CAS number of 1956-25-8, it serves as a valuable intermediate in synthetic chemistry and a subject of interest in drug discovery research.
The molecular structure of 5-Benzyloxy-DL-tryptophan consists of an indole core substituted with a benzyloxy moiety and an L-configuration at the amino group. This modification enhances its solubility in organic solvents while retaining the bioactive functionalities of tryptophan. The benzyloxy group not only influences the compound's physicochemical properties but also opens up possibilities for further chemical modifications, making it a versatile building block in medicinal chemistry.
In recent years, 5-Benzyloxy-DL-tryptophan has been explored for its potential applications in various therapeutic areas. One notable area of research involves its role as a precursor in the synthesis of bioactive peptides and proteins. The indole ring and benzyloxy group provide a scaffold that can be readily incorporated into larger molecules, facilitating the development of novel pharmacological agents.
Recent studies have highlighted the compound's significance in neuropharmacology. The indole moiety, similar to that found in serotonin and melatonin, suggests potential interactions with serotonin receptors and pathways. This has prompted investigations into its effects on mood regulation, sleep-wake cycles, and cognitive functions. Preliminary research indicates that derivatives of 5-Benzyloxy-DL-tryptophan may exhibit anxiolytic and sedative properties, although further clinical trials are necessary to validate these findings.
Additionally, 5-Benzyloxy-DL-tryptophan has been studied for its immunomodulatory effects. The tryptophan pathway is well-known for its involvement in immune responses, particularly through the kynurenine pathway. By modifying the tryptophan structure, researchers aim to develop compounds that can modulate immune function without triggering adverse side effects. This makes 5-Benzyloxy-DL-tryptophan a promising candidate for developing immunotherapies targeting inflammatory and autoimmune diseases.
The compound's stability and synthetic accessibility also contribute to its appeal in pharmaceutical research. Unlike some other amino acid derivatives, 5-Benzyloxy-DL-tryptophan exhibits good thermal and chemical stability, allowing for efficient synthesis and handling. This stability is crucial for pharmaceutical applications where shelf life and storage conditions are critical factors.
In synthetic chemistry, 5-Benzyloxy-DL-tryptophan serves as a key intermediate in the preparation of more complex molecules. Its benzyloxy group can be selectively removed or modified using various chemical reactions, enabling the construction of diverse molecular architectures. This flexibility has been exploited in the development of novel drug candidates targeting cancer, neurodegenerative diseases, and infectious disorders.
The compound's role in peptidomimetics is another area of active investigation. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming their limitations, such as poor bioavailability and susceptibility to enzymatic degradation. By incorporating 5-Benzyloxy-DL-tryptophan into peptidomimetic structures, researchers aim to enhance binding affinity and metabolic stability, leading to more effective therapeutic agents.
Advances in computational chemistry have also facilitated the study of 5-Benzyloxy-DL-tryptophan's interactions with biological targets. Molecular docking simulations and virtual screening have identified potential binding sites on proteins relevant to drug development. These computational approaches complement experimental studies by predicting how modifications to the benzyloxy group or other parts of the molecule might affect bioactivity.
The synthesis of 5-Benzyloxy-DL-tryptophan typically involves classical organic reactions such as nucleophilic substitution and condensation reactions. Recent methodologies have focused on improving yield and purity through catalytic processes and green chemistry principles. These advancements not only enhance efficiency but also minimize environmental impact, aligning with global efforts toward sustainable pharmaceutical production.
The pharmacokinetic profile of 5-Benzyloxy-DL-tryptophan is another critical aspect being studied. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preclinical studies have begun to explore these parameters, providing insights into dosing regimens and potential drug-drug interactions.
In conclusion, 5-Benzyloxy-DL-tryptophan (CAS No. 1956-25-8) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structure offers opportunities for developing novel therapeutics across multiple disease areas. As research continues to uncover new biological functions and synthetic possibilities, 5-Benzyloxy-DL-tryptophan is poised to remain a cornerstone in medicinal chemistry innovation.
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